molecular formula C12H16N6O2S B2814668 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1058495-70-7

2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2814668
CAS No.: 1058495-70-7
M. Wt: 308.36
InChI Key: DRFFGOOCQASVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a heterocyclic compound featuring a fused triazolo[4,5-d]pyrimidine core. Key structural attributes include:

  • Thioether linkage: A sulfur atom bridges the triazolo-pyrimidine core to an acetamide group, which may enhance metabolic stability compared to oxygen-based ethers.
  • Tetrahydrofuran (THF) substituent: The N-((tetrahydrofuran-2-yl)methyl) group introduces stereochemical complexity and could influence solubility and membrane permeability.

Properties

IUPAC Name

2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2S/c1-18-11-10(16-17-18)12(15-7-14-11)21-6-9(19)13-5-8-3-2-4-20-8/h7-8H,2-6H2,1H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFFGOOCQASVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)NCC3CCCO3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide represents a novel class of triazolo-pyrimidine derivatives that have garnered attention for their potential biological activities. This article delves into the compound's biological activity, mechanism of action, and relevant case studies.

Structural Characteristics

The compound's structure features:

  • A triazolo ring fused to a pyrimidine core.
  • A thioether linkage contributing to its chemical reactivity.
  • A tetrahydrofuran moiety that enhances solubility and biological interactions.

The primary biological activity of this compound is attributed to its interaction with protein kinases , which are pivotal in various cellular signaling pathways.

Target Interaction

The compound inhibits protein kinase activity, leading to:

  • Disruption of cellular signaling processes.
  • Alterations in cell growth regulation, differentiation, migration, and metabolism.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. Specific studies have highlighted its effectiveness against various cancer cell lines, demonstrating promising antiproliferative activity.

Case Studies

  • Anticancer Activity:
    • In vitro studies have shown that compounds with similar triazolo structures exhibit varying degrees of cytotoxicity against cancer cell lines such as HeLa (human cervix carcinoma) and CEM (human T-lymphocyte cells). For instance, the triazole moiety significantly improved the IC50 values compared to traditional amide compounds, indicating enhanced anticancer efficacy .
  • Antimicrobial Properties:
    • Specific derivatives have been tested against bacterial strains, showing promising results that suggest potential applications as antimicrobial agents .

Research Findings

A summary of relevant research findings is presented in Table 1 below:

CompoundActivity TypeCell Line/OrganismIC50 Value (μM)Reference
2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamideAnticancerHeLa9.6 ± 0.7
Various DerivativesAntimicrobialE. coliVaries
Triazole AnaloguesAnticancerCEM41 ± 3

Comparison with Similar Compounds

Core Heterocycle Modifications

The triazolo[4,5-d]pyrimidine core distinguishes this compound from analogs like thiazolo[4,5-d]pyrimidines (e.g., compound 19 in ). Key differences include:

Property Triazolo[4,5-d]pyrimidine Derivative Thiazolo[4,5-d]pyrimidine Derivative (e.g., 19)
Heteroatom in 5-membered ring Nitrogen (triazole) Sulfur (thiazole)
Electronic density Higher due to N-rich core Moderate (sulfur’s electronegativity = 2.58)
Bioactivity Predicted kinase inhibition Reported antimicrobial activity

The triazole ring may enhance hydrogen-bonding interactions with target proteins, while the thiazole’s sulfur could improve lipophilicity .

Substituent Effects

  • Thioether vs. Oxygen-based linkers : The thioether group in the target compound likely increases resistance to oxidative degradation compared to oxygen-linked analogs.
  • THF moiety : Unlike phenyl or coumarin substituents in ’s compounds, the THF group introduces a chiral center and may enhance aqueous solubility due to its oxygen heterocycle.

Methodological Considerations for Similarity Assessment

As highlighted in , compound comparisons rely on:

  • Structural similarity metrics (e.g., Tanimoto coefficients using molecular fingerprints).
  • Property-based comparisons (e.g., logP, polar surface area).
  • Biological activity profiles (e.g., IC₅₀ values against shared targets).

For the target compound, structural analogs like 19 and 20 () would exhibit moderate Tanimoto similarity (~0.4–0.6) due to shared pyrimidine cores but divergent substituents. Property-based comparisons might reveal:

Property Target Compound Compound 19 ()
Molecular weight ~350 g/mol* ~450 g/mol
Calculated logP 1.8* 2.5
Hydrogen bond acceptors 7 9

*Estimated values based on structural features.

Q & A

Q. What are the established synthesis protocols for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the triazolo-pyrimidine core, followed by thioether linkage and acetamide functionalization. Key steps include:

  • Cyclization of precursors to form the triazole and pyrimidine rings .
  • Thiolation using reagents like thiourea or Lawesson’s reagent to introduce the thioether group .
  • Amidation via coupling agents (e.g., EDC/HOBt) to attach the tetrahydrofuran-methylacetamide moiety . Optimization requires controlled temperatures (60–80°C), solvents (DMF or ethanol), and purification via column chromatography .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, with characteristic shifts for the triazole (δ 8.5–9.0 ppm) and tetrahydrofuran groups (δ 3.5–4.0 ppm) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-S stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What in vitro models are recommended for preliminary biological activity screening?

  • Anticancer Activity : Use MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational methods aid in understanding the compound’s mechanism of action?

  • Molecular Docking : Predict binding affinity to targets like kinases or DNA topoisomerases using software (AutoDock, Schrödinger) .
  • MD Simulations : Analyze stability of ligand-target complexes over 100+ ns trajectories to identify critical interactions (e.g., hydrogen bonds with active-site residues) .
  • Pharmacophore Modeling : Map essential structural features (e.g., triazole ring, thioether linker) for activity .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Dose-Response Validation : Replicate assays across multiple labs using standardized protocols (e.g., IC50_{50} determination with 3+ replicates) .
  • Target Selectivity Profiling : Compare activity against related enzymes (e.g., kinase isoforms) to rule off-target effects .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., fluorobenzyl-triazolo derivatives) to identify trends .

Q. What strategies improve solubility and stability for in vivo studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the tetrahydrofuran moiety for enhanced bioavailability .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility .
  • Forced Degradation Studies : Expose to stress conditions (pH 1–13, UV light) to identify degradation pathways and stabilize labile groups (e.g., thioether) .

Q. How does structural modification of the triazole or pyrimidine rings impact bioactivity?

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the triazole’s 3-position enhances antitumor potency by 2–3-fold .
  • Ring Expansion : Replacing pyrimidine with pyridine reduces activity, highlighting the importance of the fused heterocycle .
  • Comparative SAR Table :
Modification SiteFunctional GroupBiological ImpactReference
Triazole (C3)-CH3_3Baseline activity
Triazole (C3)-CF3_33× higher IC50_{50}
Pyrimidine (C7)-S- vs. -O-Thioether improves solubility

Q. What advanced techniques validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Measure target protein stabilization after compound treatment to confirm binding .
  • Click Chemistry : Incorporate alkyne tags into the compound for pull-down assays and proteomic identification of interactors .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kon_{on}/koff_{off}) using immobilized recombinant targets .

Methodological Notes

  • Synthesis Troubleshooting : Low yields (<30%) in the amidation step may require alternate coupling agents (e.g., HATU) or microwave-assisted synthesis .
  • Data Reproducibility : Adopt OECD guidelines for cytotoxicity assays, including cell line authentication and use of reference controls (e.g., doxorubicin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.